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Compound of Interest

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-
Compound Name:
amine

Cat. No.: B168807

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational
studies of bistetrazole amine compounds, a class of molecules with significant potential in the
fields of energetic materials and medicinal chemistry. For researchers, scientists, and drug
development professionals, this document summarizes key quantitative data, details common
computational methodologies, and visualizes the logical workflows employed in the theoretical
analysis of these nitrogen-rich heterocyclic compounds. The content is based on a review of
contemporary scientific literature, focusing on the application of quantum chemical calculations
to predict and understand the properties of bistetrazole amine derivatives.

Introduction

Bistetrazole amines are characterized by two tetrazole rings linked by an amine bridge. This
structural motif results in a high nitrogen content, which is a key determinant of their energetic
properties.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT),
have become indispensable tools for the rational design and screening of novel bistetrazole-
based compounds with tailored properties, such as high energy density and low sensitivity.[3]
[4] These computational approaches allow for the prediction of various molecular and bulk
properties, guiding synthetic efforts towards the most promising candidates and providing
fundamental insights into structure-property relationships.[5][6]
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Computational Methodologies

The theoretical investigation of bistetrazole amine compounds predominantly relies on a range
of quantum chemical methods. The following section details the typical computational protocols
applied in the literature.

Geometric Optimization and Frequency Analysis

The initial step in the theoretical characterization of a molecule is the optimization of its
geometry to find the lowest energy conformation. This is crucial as the molecular geometry
dictates many of its chemical and physical properties.

Protocol:

« Initial Structure Generation: A plausible 3D structure of the bistetrazole amine molecule is
generated using molecular modeling software.

o Geometry Optimization: The structure is then optimized using DFT. Common functional and
basis set combinations include:

o B3LYP/6-31G** for initial, less computationally expensive optimizations.[3]
o B3LYP/6-311G** for more accurate final geometries.[3]
o PBE1PBE with various basis sets is also utilized.[7]

e Frequency Calculations: Following optimization, vibrational frequency calculations are
performed at the same level of theory. This serves two purposes:

o To confirm that the optimized structure corresponds to a true minimum on the potential
energy surface (i.e., no imaginary frequencies).

o To obtain the zero-point vibrational energy (ZPVE) and thermal corrections for accurate
thermodynamic property calculations.

Calculation of Energetic and Detonation Properties
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A primary focus of theoretical studies on bistetrazole amines is the prediction of their
performance as energetic materials.

Protocol:

» Enthalpy of Formation (HOF): The solid-state enthalpy of formation is a critical parameter for
energetic materials. It is often calculated using isodesmic reactions, which are hypothetical
reactions where the number and types of bonds are conserved on both sides, leading to
cancellation of errors in the quantum chemical calculations. The G4 method combined with a
suitable basis set like Def2-TZVP has been used for accurate energy calculations.[3]

» Density Prediction: The crystal density is another vital parameter influencing detonation
performance. It can be predicted using methods that consider the molecular volume and
packing efficiency. The Multiwfn program is one tool used for such calculations.[3]

o Detonation Velocity (D) and Pressure (P): The Kamlet-Jacobs equations are commonly
employed to empirically predict the detonation velocity and pressure based on the calculated
density, heat of formation, and elemental composition of the compound.[5] Specialized
software like EXPLO5 is also used for these predictions.[8][9]

Analysis of Electronic Structure and Stability

Understanding the electronic structure provides insights into the stability and reactivity of
bistetrazole amine compounds.

Protocol:

o Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO)
and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO
gap is an indicator of the molecule's kinetic stability and chemical reactivity.

o Electrostatic Potential (ESP): The electrostatic potential mapped onto the electron density
surface reveals the distribution of charge and helps in understanding intermolecular
interactions and sensitivity.

« Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution,
hybridization, and delocalization of electron density within the molecule.[8][10]
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Tabulated Quantitative Data

The following tables summarize key quantitative data for a selection of bistetrazole amine
compounds and their derivatives as reported in the scientific literature.

Table 1: Calculated Energetic and Detonation Properties of Selected Bistetrazole Amine
Compounds
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Heat of

Compound/ Density

(9lcm?)

Formation
(kd/mol)

Derivative

Detonation
Velocity
(mls)

Detonation
Reference(s
Pressure

(kbar)

5,5'-bis(1H-
tetrazolyl)ami 633 -
ne (H2bta)

9120

343 [8][°]

H2bta-H20 203 -

7792

220 [8][°]

5,5"-bis(2-
methyltetrazo

_ 350 -
lyl)amine

(Me2bta)

7291

172 [8][9]

5,5'-bis(2-
methyltetrazo

. 583 -
lyl)methylami

ne (Me3bta)

7851

205 181191

Ammonium
salt of 1-(2H-
tetrazol-5-
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nitraminotetra
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- [1]

Aminonitrogu

anidinium salt
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tetrazol-5- - -
yI)-5-

nitraminotetra
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- [1]

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://www.researchgate.net/publication/255746700_Bistetrazolylamines-synthesis_and_characterization
https://pubs.rsc.org/en/content/articlelanding/2008/jm/b811273h
https://www.researchgate.net/publication/255746700_Bistetrazolylamines-synthesis_and_characterization
https://pubs.rsc.org/en/content/articlelanding/2008/jm/b811273h
https://www.researchgate.net/publication/255746700_Bistetrazolylamines-synthesis_and_characterization
https://pubs.rsc.org/en/content/articlelanding/2008/jm/b811273h
https://www.researchgate.net/publication/255746700_Bistetrazolylamines-synthesis_and_characterization
https://pubs.rsc.org/en/content/articlelanding/2008/jm/b811273h
https://pure.nwpu.edu.cn/en/publications/synthesis-of-1-2h-tetrazol-5-yl-5-nitraminotetrazole-and-its-deri/
https://pure.nwpu.edu.cn/en/publications/synthesis-of-1-2h-tetrazol-5-yl-5-nitraminotetrazole-and-its-deri/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Dihydraziniu
m salt of 1-
(2H-tetrazol-
5-yl)-5-
nitraminotetra

- - 9822 - [1]

zole

Computation
ally Designed > CL-20HOF >1.90 - - [3]
Molecule #7

Computation
ally Designed > CL-20HOF >1.90 - - [3]
Molecule #22

Computation
ally Designed > CL-20HOF >1.90 9580 - [3]
Molecule #33

Table 2: Nitrogen Content and Sensitivity Data for Selected Bistetrazole Amine Compounds
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Compound/De  Nitrogen
rivative Content (%)

Impact Friction

. . Reference(s)
Sensitivity (J) Sensitivity (N)

Dihydrazinium

salt of 1-(2H-
tetrazol-5-yl)-5- 74.8
nitraminotetrazol

e

8 192 [1]

5,5'-bis(1H-
tetrazolyl)amine
(H2bta)

"Sensitive" - [8][9]

H2bta-H20 -

"Insensitive" - [8][9]

5,5'-bis(2-
methyltetrazolyl)

amine (Me2bta)

"Insensitive" - [8][]

5,5'-bis(2-
methyltetrazolyl)
methylamine
(Me3bta)

"Insensitive" - [8][9]

Visualized Workflows and Relationships

Graphical representations of the theoretical study workflows and the relationships between

molecular features and performance are provided below.
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Computational Screening of Bistetrazole Amines

Molecular Auto-Generation
(35,322 molecules)

Initial Screening
(Oxygen Balance, Synthesis Difficulty)

DFT Optimization (B3LYP/6-31G**)
(612 molecules)

Secondary Screening
(Density > 1.90 g/cms, v > 0.195)

High-Accuracy DFT (B3LYP/Def2-TZVP)
& G4 Method (41 molecules)

Performance Prediction
(HOF, D, P)

Identification of Promising Candidates
(3 molecules)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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